molecular formula C12H11ClN2 B7902830 5-(3-Chlorophenyl)-4-methylpyridin-2-amine

5-(3-Chlorophenyl)-4-methylpyridin-2-amine

Cat. No.: B7902830
M. Wt: 218.68 g/mol
InChI Key: PBPLRGZAMXFLTD-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-methylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methylpyridine.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 4-methylpyridine in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst under hydrogen gas to reduce the intermediate compound.

    Automated Synthesis: Employing automated synthesizers to control reaction parameters precisely and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(3-Chlorophenyl)-4-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-2-methylpyridine: Similar structure but with a different position of the methyl group.

    4-(3-Chlorophenyl)-2-methylpyridine: Another positional isomer with the methyl group at a different location.

    5-(4-Chlorophenyl)-4-methylpyridin-2-amine: Similar compound with the chlorine atom at a different position on the phenyl ring.

Uniqueness

5-(3-Chlorophenyl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-(3-chlorophenyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-5-12(14)15-7-11(8)9-3-2-4-10(13)6-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPLRGZAMXFLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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